Cas no 104993-28-4 (Fondaparinux)
Fondaparinux structure
Product Name:Fondaparinux
CAS-Nr.:104993-28-4
MF:C31H53N3O49S8
MW:1508.26322
CID:217251
PubChem ID:5282448
Update Time:2024-11-05
Fondaparinux Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Heparin pentasaccharide
- 4)-2-deoxy-2-(sulfoamino)-,6-(hydrogen sulfate)
- 4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(1®
- 4)-O-2-O-sulfo-a-L-idopyranuronosyl-(1®
- 4)-O-b-D-glucopyranuronosyl-(1®
- a-D-Glucopyranoside, methylO-2-deoxy-6-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(1®
- CHEMBL1201202
- GTPL6819
- Fondaparinux
- Methyl-O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-->4)-O-beta-D-glucopyra-nuronosyl-(1-->4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-->4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranoside
- 104993-28-4
- BDBM50511579
- TRISULFOAMINO HEPARIN PENTASACCHARIDE
- SCHEMBL17655218
- HSDB 7845
- Q27077698
- FONDAPARINUX [HSDB]
- methyl 2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranuronosyl-(1->4)-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranoside
- fondaparin
- UNII-J177FOW5JL
- FONDAPARINUX [WHO-DD]
- a-D-Glucopyranoside, methylO-2-deoxy-6-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(14)-O-b-D-glucopyranuronosyl-(14)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(14)-O-2-O-sulfo-a-L-idopyranuronosyl-(14)-2-deoxy-2-(sulfoamino)-, 6-(hydrogen sulfate)
- J177FOW5JL
- alpha-D-Glucopyranoside, methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl-(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-4)-2-deoxy-2-(sulfoamino)-, 6-(hydrogen sulfate)
- FONDAPARINUX [VANDF]
- Arixtra
- DTXCID9069394
- DTXSID10146903
- NS00078767
- Natural heparin pentasaccharide
- CHEBI:61033
- DB00569
- EN300-19769274
- SR 90107
-
- Inchi: InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1
- InChI-Schlüssel: KANJSNBRCNMZMV-ABRZTLGGSA-N
- Lächelt: S(N[C@H]1[C@@H](O[C@@H]2[C@H](C(=O)O)O[C@H]([C@@H]([C@H]2O)OS(=O)(=O)O)O[C@@H]2[C@@H](COS(=O)(=O)O)O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)O[C@H](COS(=O)(=O)O)[C@H]([C@@H]1OS(=O)(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)O1)O)O)NS(=O)(=O)O)O)O)(=O)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 1506.951
- Monoisotopenmasse: 1506.951
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 19
- Anzahl der Akzeptoren für Wasserstoffbindungen: 52
- Schwere Atomanzahl: 91
- Anzahl drehbarer Bindungen: 30
- Komplexität: 3450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 25
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 873A^2
- XLogP3: -14.7
Experimentelle Eigenschaften
- Dichte: 2.27
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.741
- PSA: 872.52000
- LogP: -3.93100
Fondaparinux Verwandte Literatur
-
Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
-
Supriya Dey,Chi-Huey Wong Chem. Sci. 2018 9 6685
-
Vitor H. Pomin Analyst 2014 139 3656
-
Thi-Huong Nguyen,Andreas Greinacher,Mihaela Delcea Nanoscale 2015 7 10130
-
Rylee Wander,Andrea M. Kaminski,Yongmei Xu,Vijayakanth Pagadala,Juno M. Krahn,Truong Quang Pham,Jian Liu,Lars C. Pedersen RSC Chem. Biol. 2021 2 1239
104993-28-4 (Fondaparinux) Verwandte Produkte
- 9041-08-1(Heparin sodium salt)
- 679809-58-6(Enoxaparin sodium)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz